Cas no 2138078-71-2 (3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)

3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring a trifluoromethyl group and a substituted amino moiety. The cyclopropylmethyl and isopropyl substituents on the nitrogen atom contribute to steric and electronic modulation, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules, particularly in CNS-targeting applications. The hydroxyl group at the 1-position offers a handle for further functionalization, enabling diversification for structure-activity studies. Its balanced polarity and conformational rigidity make it a promising intermediate for drug discovery, particularly in optimizing pharmacokinetic properties.
3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol structure
2138078-71-2 structure
Product Name:3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
CAS No:2138078-71-2
MF:C14H24F3NO
MW:279.341674804688
CID:6190437
PubChem ID:165496321
Update Time:2025-06-29

3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-[(cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
    • 2138078-71-2
    • EN300-1160783
    • 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
    • Inchi: 1S/C14H24F3NO/c1-9(2)18(8-10-3-4-10)13-7-11(19)5-6-12(13)14(15,16)17/h9-13,19H,3-8H2,1-2H3
    • InChI Key: GEPYTBVEDOUSDD-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(CC1N(C(C)C)CC1CC1)O)(F)F

Computed Properties

  • Exact Mass: 279.18099888g/mol
  • Monoisotopic Mass: 279.18099888g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 23.5Ų

3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160783-1.0g
3-[(cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
2138078-71-2
1g
$0.0 2023-06-08

Additional information on 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol

3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol: A Comprehensive Overview

3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138078-71-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyclohexane ring, a trifluoromethyl group, and a substituted amino group, holds potential for various therapeutic applications. This article delves into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol is particularly noteworthy. The cyclohexane ring provides a rigid framework that can influence the compound's conformational stability and binding interactions with biological targets. The presence of the trifluoromethyl group introduces significant electronic and steric effects, which can modulate the compound's pharmacological properties. Additionally, the substituted amino group offers opportunities for further functionalization and optimization.

Synthesis of 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol typically involves a multi-step process that combines advanced synthetic techniques from organic chemistry. One common approach involves the formation of the cyclohexane ring through a ring-closing metathesis reaction, followed by the introduction of the trifluoromethyl group via electrophilic fluorination or other fluorination methods. The amino group is then introduced through an amine coupling reaction, often using protected amines to ensure selective functionalization.

In terms of biological activity, 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol has shown promising results in various preclinical studies. Research has demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. Specifically, this compound has been found to exhibit selective agonist or antagonist activity towards certain GPCRs, making it a valuable tool for investigating receptor function and developing novel drugs.

Recent studies have also explored the pharmacokinetic properties of 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol. These investigations have focused on understanding its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its use in therapeutic settings. Preliminary data suggest that the compound has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, which are essential for effective drug delivery.

The therapeutic potential of 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol extends to several disease areas. For instance, it has shown promise in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease due to its ability to modulate specific neurotransmitter systems. Additionally, preliminary studies have indicated its potential as an anti-inflammatory agent and an analgesic, making it a versatile candidate for further development.

Despite its promising properties, 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol faces several challenges in its development as a therapeutic agent. One major challenge is optimizing its selectivity and potency to minimize off-target effects and improve safety profiles. Ongoing research is focused on identifying structural modifications that can enhance these properties while maintaining or improving the compound's overall efficacy.

In conclusion, 3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138078-71-2) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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